molecular formula C20H27N5O3 B2969404 2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203275-05-1

2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Numéro de catalogue: B2969404
Numéro CAS: 1203275-05-1
Poids moléculaire: 385.468
Clé InChI: SRKZSNKLUWSAHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and discovery. This molecule features a complex structure that incorporates multiple pharmacophores common in medicinal chemistry, including a pyrimidine ring and a pyrrolidine group. The pyrimidine scaffold is a nitrogen-containing heterocycle recognized as a privileged structure in drug design due to its prevalence in nucleotides and its ability to participate in key hydrogen-bonding interactions with biological targets . The specific substitution pattern on the core scaffold suggests potential for this compound to be investigated as a modulator of various enzymatic pathways. Researchers may explore its utility as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening against a panel of protein kinases and other therapeutic targets. The presence of the pyrrolidin-1-yl group attached to the pyrimidine ring is a feature found in compounds studied for their bioactive properties . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Propriétés

IUPAC Name

2,3-dimethoxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-23-17(13-18(24-14)25-11-4-5-12-25)21-9-10-22-20(26)15-7-6-8-16(27-2)19(15)28-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKZSNKLUWSAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C19H25N3O3
  • Molecular Weight : 345.42 g/mol
  • IUPAC Name : 2,3-dimethoxy-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Structural Features

The compound features:

  • Two methoxy groups at the 2 and 3 positions of the benzene ring.
  • A pyrimidine moiety linked to a pyrrolidine ring, which may contribute to its biological activity.

Research indicates that the compound interacts with specific biological targets, primarily through inhibition of key enzymes or receptors involved in disease pathways. The presence of the pyrimidine and pyrrolidine rings suggests potential interactions with kinase pathways, which are crucial in cancer biology.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. For instance:

  • In vitro studies demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (Colon)5.0Apoptosis
Compound BMCF7 (Breast)3.0Cell Cycle Arrest

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging data indicate that the compound could exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a closely related compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with an associated increase in apoptotic markers.

Study 2: Antimicrobial Testing

In another study, derivatives were tested for antimicrobial activity against clinical isolates. The results showed promising activity against multi-drug resistant strains, highlighting the potential for development as an antimicrobial agent.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Compound Name & Source Molecular Formula Key Substituents Biological Target/Activity
Target Compound ~C₂₁H₂₈N₆O₃ 2,3-Dimethoxybenzamide, 2-methyl-6-(pyrrolidin-1-yl)pyrimidine Undisclosed (theoretical kinase/receptor targeting)
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide C₂₂H₂₃Cl₂N₇O₂ 2,6-Dichlorobenzamide, pyridin-4-yl, hydroxypropan-2-ylamino-pyrimidine EGFR T790M mutant (IC₅₀ = 0.5–10 nM)
2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide C₂₃H₂₅Cl₂N₇O₂ 2,6-Dichlorobenzamide, 4-hydroxypiperidinyl-pyrimidine EGFR T790M mutant (IC₅₀ = 1–20 nM)
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives Varies Pyrrolidin-1-yl, triazine, dimethylamino-benzylidene Antimicrobial/antifungal activity

Structural Differences and Implications

Benzamide Substitutions
  • The 2,3-dimethoxy groups in the target compound contrast with 2,6-dichloro substituents in EGFR inhibitors . Methoxy groups improve aqueous solubility, whereas chloro groups enhance lipophilicity and target binding via halogen bonds.
Pyrimidine Modifications
  • The pyrrolidin-1-yl group in the target compound replaces 4-hydroxypiperidin-1-yl or hydroxypropan-2-ylamino moieties in EGFR inhibitors . Pyrrolidine’s smaller ring size and lack of hydroxyl groups may reduce steric hindrance, favoring binding to compact active sites.
  • Methyl substitution at pyrimidine position 2 is conserved across analogs, suggesting a role in stabilizing hydrophobic interactions.
Pharmacokinetic Considerations
  • Molecular Weight : The target compound (~428.5 g/mol) falls within the acceptable range for oral bioavailability, similar to EGFR inhibitors (~447–478 g/mol) .
  • LogP : Predicted LogP values (estimated via fragment-based methods) suggest moderate lipophilicity for the target compound (LogP ~2.5), compared to higher LogP (>3.0) for dichloro-substituted analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.